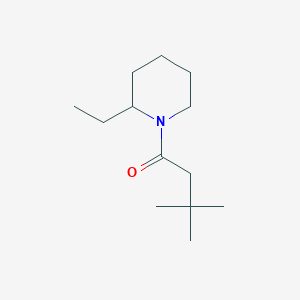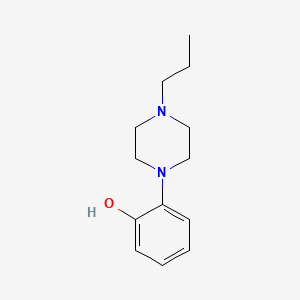
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, commonly referred to as FUB-MDMB, is a synthetic cannabinoid that belongs to the benzodioxepine family. It is a potent agonist of the CB1 receptor and has been used in scientific research to study the effects of cannabinoids on the body.
Mécanisme D'action
FUB-MDMB binds to the CB1 receptor in the brain and nervous system, which leads to the activation of various signaling pathways. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids. FUB-MDMB also inhibits the breakdown of endocannabinoids, which are naturally occurring cannabinoids in the body. This inhibition leads to an increase in the levels of endocannabinoids in the body, which can have various physiological effects.
Biochemical and Physiological Effects
FUB-MDMB has been shown to have various biochemical and physiological effects on the body. It has been shown to have analgesic effects, which can be useful in the treatment of pain. It has also been shown to have appetite-stimulating effects, which can be useful in the treatment of eating disorders. FUB-MDMB has also been shown to have mood-altering effects, which can be useful in the treatment of mood disorders such as depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
FUB-MDMB has several advantages and limitations for lab experiments. One advantage is its potency, which allows for the study of the effects of cannabinoids at lower doses. Another advantage is its selectivity for the CB1 receptor, which allows for the study of the effects of cannabinoids on specific physiological processes. One limitation is its synthetic nature, which may limit its applicability to natural systems. Another limitation is its potential for abuse, which may limit its use in certain research settings.
Orientations Futures
There are several future directions for the study of FUB-MDMB and cannabinoids in general. One direction is the study of the effects of cannabinoids on the immune system, which may have implications for the treatment of autoimmune diseases. Another direction is the study of the effects of cannabinoids on cancer cells, which may have implications for the treatment of cancer. A third direction is the study of the effects of cannabinoids on the microbiome, which may have implications for the treatment of various gastrointestinal disorders. Overall, the study of FUB-MDMB and cannabinoids has the potential to lead to new treatments for a variety of diseases and disorders.
Méthodes De Synthèse
The synthesis of FUB-MDMB involves several steps, including the preparation of the starting materials, the reaction of the starting materials, and the purification of the final product. The starting materials for the synthesis of FUB-MDMB are 3,4-methylenedioxyphenyl-2-nitropropene and furan-2-carboxaldehyde. These two compounds are reacted together in the presence of a reducing agent such as sodium borohydride to form the intermediate compound, which is then reacted with N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide to form FUB-MDMB. The final product is purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
FUB-MDMB has been used in scientific research to study the effects of cannabinoids on the body. It has been shown to be a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. FUB-MDMB has been used to study the effects of cannabinoids on various physiological processes such as pain, appetite, and mood. It has also been used to study the effects of cannabinoids on the brain and nervous system.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-17(11-13-4-2-7-19-13)16(18)12-5-6-14-15(10-12)21-9-3-8-20-14/h2,4-7,10H,3,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSINHUNHFSXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500464.png)
